

Spectroscopic Validation of Pentachlorocyclopropane's Structure: A Comparative Guide

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Compound of Interest

Compound Name: Pentachlorocyclopropane

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While a definitive single-crystal X-ray crystallography study for **pentachlorocyclopropane** remains elusive in publicly accessible literature, its molecular structure is well-established through a combination of spectroscopic techniques and computational analysis. This guide provides a comparative overview of the available experimental data that validates the accepted structure of **pentachlorocyclopropane** (C_3HCl_5), offering a practical workflow for structural elucidation when X-ray crystallography is not feasible.

Comparison of Spectroscopic Data

The primary methods used to characterize and validate the structure of **pentachlorocyclopropane** include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide complementary information about the molecule's carbon framework, molecular weight, and vibrational modes, all of which align with the proposed **pentachlorocyclopropane** structure.

Spectroscopic Technique	Experimental Data	Interpretation & Correlation with Structure
¹³ C NMR Spectroscopy	A signal has been recorded for pentachlorocyclopropane.[1]	<p>The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.</p> <p>For pentachlorocyclopropane, the presence of distinct signals is consistent with the three-membered ring structure where carbons are in different chemical environments due to the varied chlorine substitution.</p>
Mass Spectrometry (GC-MS)	The NIST Mass Spectrometry Data Center provides mass spectral data for pentachlorocyclopropane.[1][2][3]	<p>The mass spectrum reveals the molecular ion peak corresponding to the molecular weight of pentachlorocyclopropane (214.3 g/mol).[1] The fragmentation pattern observed is also characteristic of the molecule's structure, showing losses of chlorine atoms and other fragments consistent with a chlorinated cyclopropane ring.</p>
Infrared (IR) Spectroscopy	<p>Infrared spectra have been recorded, including neat and vapor phase measurements.[1]</p> <p>A detailed study investigated the matrix isolation infrared spectrum and compared it with density functional theory (DFT) calculations.[4]</p>	<p>The IR spectrum displays characteristic absorption bands corresponding to C-H and C-Cl stretching and bending vibrations. The positions and intensities of these bands are in good agreement with the calculated vibrational frequencies for the</p>

pentachlorocyclopropane structure, providing strong evidence for the proposed atomic arrangement and bonding.[4]

Gas-Phase Electron Diffraction (GED)

No specific GED studies for pentachlorocyclopropane were found in the searched literature.

Gas-phase electron diffraction is a powerful technique for determining the precise geometric parameters (bond lengths and angles) of small molecules in the gas phase.[5] While not applied to pentachlorocyclopropane based on available data, it represents a potential alternative method for detailed structural validation.

Experimental Protocols

Infrared Spectroscopy (Matrix Isolation)

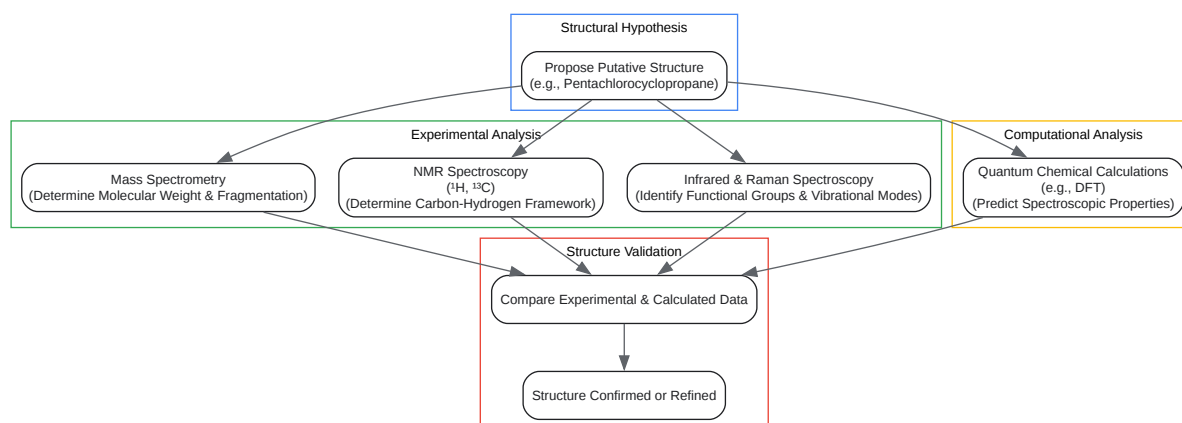
A detailed experimental protocol for obtaining the matrix isolation infrared spectrum of **pentachlorocyclopropane** is described in a study of its hydrogen-bonded complexes.[4] The general steps are as follows:

- **Sample Preparation:** **Pentachlorocyclopropane** (Pccp) is used without further purification. [4] Gaseous reagents are subjected to freeze-pump-thaw cycles.[4]
- **Matrix Deposition:** The sample, mixed with a large excess of an inert gas (e.g., Argon), is deposited onto a cold substrate (e.g., CsI window at 16 K).[4] The deposition rate is controlled to ensure isolation of individual molecules.
- **Spectral Acquisition:** Infrared spectra are recorded using a high-resolution FTIR spectrometer.[4]

- Annealing: In some cases, the matrix is warmed slightly (annealed) and then recooled to allow for the formation of complexes or changes in molecular conformation, which can be observed in the spectrum.[4]
- Computational Analysis: The experimental spectrum is compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes.[4]

Workflow for Structural Validation without X-ray Crystallography

The following diagram illustrates a typical workflow for validating a molecular structure when X-ray crystallography data is unavailable, relying on a combination of spectroscopic methods and computational chemistry.



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Caption: Workflow for molecular structure validation using spectroscopic and computational methods.

In conclusion, while the gold standard of single-crystal X-ray diffraction has not been publicly reported for **pentachlorocyclopropane**, the confluence of data from NMR, mass spectrometry, and particularly infrared spectroscopy, supported by theoretical calculations, provides a robust and scientifically sound validation of its accepted molecular structure. This approach underscores the power of complementary analytical techniques in chemical research.

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